molecular formula C7H5F5N2S B3042736 5-(Pentafluorosulfanyl)-1H-benzoimidazole CAS No. 663179-60-0

5-(Pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B3042736
CAS No.: 663179-60-0
M. Wt: 244.19 g/mol
InChI Key: DXJLDTWZWXUUHM-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)-1H-benzoimidazole is a unique organic compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoimidazole core. The pentafluorosulfanyl group is known for its high electronegativity, chemical stability, and significant steric hindrance, making it a valuable functional group in various chemical applications .

Biochemical Analysis

Biochemical Properties

5-(Pentafluorosulfanyl)-1H-benzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human dihydroorotate dehydrogenase (HDHODH), an enzyme involved in pyrimidine biosynthesis . This inhibition is due to the strong electron-withdrawing properties of the pentafluorosulfanyl group, which enhances the binding affinity of the compound to the enzyme. Additionally, this compound interacts with other biomolecules such as proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits HDHODH by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition leads to a decrease in pyrimidine synthesis, which can affect cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, such as pyrimidine biosynthesis . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine or other fluorinating agents such as xenon difluoride . This method allows for the efficient incorporation of the pentafluorosulfanyl group into the aromatic ring.

Industrial Production Methods: Industrial production of pentafluorosulfanyl-containing compounds often involves large-scale fluorination processes. These processes require stringent control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and safety of these fluorination reactions .

Chemical Reactions Analysis

Types of Reactions: 5-(Pentafluorosulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-(Pentafluorosulfanyl)-1H-benzoimidazole stands out due to the combination of the benzoimidazole core and the pentafluorosulfanyl group, which imparts unique electronic and steric properties. This combination enhances its potential in various applications, from drug design to materials science .

Properties

IUPAC Name

3H-benzimidazol-5-yl(pentafluoro)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLDTWZWXUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218058
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663179-60-0
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663179-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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